Lauroyl coenzyme A lithium salt

Catalog No.
S1796857
CAS No.
190063-12-8
M.F
C33H57N7O17P3S.Li
M. Wt
955.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl coenzyme A lithium salt

CAS Number

190063-12-8

Product Name

Lauroyl coenzyme A lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C33H57N7O17P3S.Li

Molecular Weight

955.77

InChI

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1

SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Lauroyl coenzyme A (Lauroyl-CoA) lithium salt is a stable, medium-chain (C12) saturated fatty acyl-CoA thioester utilized as a critical acyl donor in lipid biosynthesis, enzyme kinetics, and metabolic profiling. As a lithium salt, it offers enhanced aqueous solubility and resistance to hydrolysis compared to its free acid counterpart, making it highly suitable for in vitro biochemical assays . It serves as a primary substrate for acyl-CoA thioesterases, diacylglycerol acyltransferases (DGAT), and glycerol-3-phosphate acyltransferases (GPAT), playing a central role in the study of medium-chain triglyceride assembly and the initiation of the type II fatty acid synthase (FAS-II) pathway .

Procurement of generic short-chain acyl-CoAs (e.g., acetyl-CoA) or alternative long-chain variants (e.g., oleoyl-CoA) as substitutes for Lauroyl-CoA leads to assay failure in medium-chain-specific enzyme models . Acyltransferases and thioesterases exhibit stringent chain-length and spatial specificities; for instance, mycobacterial FabH strictly requires C12–C16 acyl-CoAs to initiate FAS-II elongation and shows zero activity with C2–C4 variants [1]. Furthermore, substituting the lithium salt with a free acid or sodium salt form often introduces solubility bottlenecks—such as premature micellization or precipitation in magnesium-rich buffers—which skews kinetic measurements and compromises reproducibility in high-throughput screening.

Chain-Length Specificity in Diacylglycerol Acyltransferase (DGAT) Assays

In comparative assays of DGAT from Cuphea seeds, the enzyme demonstrates a strict preference for medium-chain substrates. When tested against equimolar concentrations, Lauroyl-CoA (C12) yielded the highest triacylglycerol formation rates, whereas Oleoyl-CoA (C18:1) showed significantly reduced activity, and Erucoyl-CoA (C22:1) resulted in complete enzyme inactivity [1].

Evidence DimensionTriacylglycerol formation activity (substrate preference)
Target Compound DataHighest specific activity
Comparator Or BaselineErucoyl-CoA (Inactive) / Oleoyl-CoA (Reduced activity)
Quantified Difference100% loss of activity with C22:1 substitution
ConditionsMicrosomal preparations from maturing Cuphea seeds at 24-40°C

Buyers modeling medium-chain triglyceride synthesis must procure the exact C12-CoA substrate, as longer-chain substitutes fail to trigger the target enzyme.

FAS-II System Initiation via FabH Acyltransferase

The mycobacterial 3-oxoacyl-[acyl carrier protein] synthase III (FabH) uniquely bridges FAS-I and FAS-II systems by condensing medium-chain acyl-CoAs. Lauroyl-CoA (C12) serves as an active starter molecule for this condensation, whereas short-chain precursors like Acetyl-CoA (C2) yield zero activity [1].

Evidence DimensionCondensation activity with malonyl-AcpM
Target Compound DataActive substrate for elongation
Comparator Or BaselineAcetyl-CoA (No activity)
Quantified DifferenceAbsolute requirement for C12-C16 chain length
Conditionsin vitro FabH enzymatic assay

Essential for researchers screening FAS-II inhibitors, as using common short-chain CoAs will result in a non-functional assay baseline.

Solubility and Stability in Aqueous-Organic Analytical Buffers

The lithium salt form of Lauroyl-CoA provides enhanced handling characteristics for LC-MS standard preparation. In stability studies utilizing native chemical ligation probes, medium-to-long-chain acyl-CoA lithium salts maintained complete solubility and stability over 24 hours at 8°C when formulated in optimized aqueous-DMSO mixtures (>65% DMSO), avoiding the rapid precipitation often observed with non-lithium forms in complex matrices [1].

Evidence DimensionSolution stability and solubility retention
Target Compound DataStable in solution for >24 hours
Comparator Or BaselineFree acid / Sodium salt forms (prone to micellization/precipitation)
Quantified DifferenceExtended half-life in solution without precipitation
Conditions8°C in aqueous/DMSO mixtures over 24 hours

Procurement of the lithium salt ensures reliable, quantifiable standard curves for lipidomic profiling and prevents costly sample loss due to precipitation.

Biocatalytic Polyester Synthesis Efficiency

In aqueous-phase polycondensation systems for polyhydroxy fatty acid (PHFA) synthesis, the acyltransferase WS2Mh requires specific long-chain thioesters. Lauroyl-CoA acts as a functional acyl donor for chain elongation, whereas shorter-chain acyl-CoAs fail to meet the stringent structural and regioselective requirements of the enzyme's substrate tunnel, halting polymerization[1].

Evidence DimensionPolymerization chain elongation efficiency
Target Compound DataSupports high-molecular-weight polyester synthesis
Comparator Or BaselineShort-chain acyl-CoAs (Incompatible)
Quantified DifferenceEnables continuous acyl transfer vs. polymerization failure
ConditionsCell-free aqueous medium with ACOS5At and WS2Mh cascade

Industrial bioengineers must select Lauroyl-CoA to successfully drive cell-free bioplastic synthesis, as generic short-chain CoAs cannot propagate the polymer chain.

High-Throughput Screening of FAS-II Inhibitors

Lauroyl-CoA lithium salt is the definitive starter substrate for in vitro assays targeting FabH (3-oxoacyl-[ACP] synthase III). Because FabH strictly requires C12–C16 acyl-CoAs and rejects short-chain variants, procuring this specific compound is mandatory for developing reliable screens for novel anti-mycobacterial compounds [1].

Medium-Chain Triglyceride (MCT) Biosynthesis Modeling

In agricultural biotechnology and lipid research, Lauroyl-CoA is used to profile the substrate specificity of diacylglycerol acyltransferases (DGAT) and glycerol-3-phosphate acyltransferases (GPAT). Its use allows researchers to accurately map the kinetics of medium-chain lipid accumulation in engineered oilseeds, which cannot be modeled using standard oleoyl- or palmitoyl-CoA [2].

Quantitative Lipidomics and LC-MS/MS Standardization

As a stable lithium salt, Lauroyl-CoA serves as a highly reliable internal standard or calibration reference for mass spectrometry-based lipidomics. Its resistance to rapid precipitation in aqueous-organic solvent mixtures ensures reproducible quantification of endogenous acyl-CoA pools in metabolic disease models[3].

Cell-Free Synthesis of Polyhydroxyalkanoates (PHAs)

Lauroyl-CoA is utilized as a primary acyl donor in engineered enzymatic cascades (e.g., utilizing WS2Mh acyltransferase) for the aqueous-phase polycondensation of bioplastics. Its specific chain length is critical for fitting the enzyme's binding pocket, enabling the efficient production of medium-chain-length polyesters [4].

Dates

Last modified: 08-15-2023

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